ethyl 4-oxo-4aH-quinazoline-2-carboxylate
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Overview
Description
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate is a quinazoline derivative with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of anthranilamide with ethyl oxalate . The reaction typically occurs under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into 4-hydroxyquinazoline-2-carboxylate.
Substitution: It can undergo nucleophilic substitution reactions with various amines to form substituted quinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as primary amines. The major products formed from these reactions are typically quinazoline derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4aH-quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 4-oxo-4aH-quinazoline-2-carboxylate can be compared with other similar compounds, such as:
4-Hydroxyquinazoline-2-carboxylate: This compound is a reduced form of this compound and has different chemical properties and reactivity.
Quinazoline-2,4-dicarboxylic acid: An oxidized form that exhibits distinct chemical behavior and applications.
Quinazolinone derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
This compound is unique due to its specific functional groups and the range of reactions it can undergo, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 4-oxo-4aH-quinazoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-7H,2H2,1H3 |
InChI Key |
BZPOORPENWNIER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
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